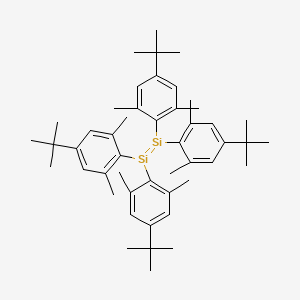
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is a chemical compound known for its unique structure and properties. It belongs to the class of disilenes, which are compounds containing a silicon-silicon double bond. The presence of bulky tert-butyl and dimethylphenyl groups provides steric protection to the silicon-silicon double bond, making it relatively stable compared to other disilenes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene typically involves the reduction of a suitable precursor, such as a dichlorodisilane, in the presence of a reducing agent. One common method is the reduction of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)dichlorodisilane using potassium graphite (KC8) in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reducing agent concentration, to ensure high yield and purity.
化学反应分析
Types of Reactions
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene can undergo various chemical reactions, including:
Oxidation: The silicon-silicon double bond can be oxidized to form silanones or siloxanes.
Reduction: Further reduction can lead to the formation of silyl radicals or silanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like molecular oxygen or ozone can be used under controlled conditions.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) can be used in the presence of a catalyst.
Major Products
Oxidation: Silanones, siloxanes.
Reduction: Silyl radicals, silanes.
Substitution: Halogenated phenyl derivatives.
科学研究应用
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-silicon double bonds.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Catalysis: It can be used as a ligand or catalyst in various organic transformations.
Biology and Medicine:
作用机制
The mechanism of action of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene primarily involves the reactivity of the silicon-silicon double bond. The bulky substituents provide steric protection, allowing the compound to participate in selective reactions. The silicon-silicon double bond can interact with various molecular targets, leading to the formation of new bonds and compounds.
相似化合物的比较
Similar Compounds
- Tetrakis(2,4-di-tert-butylphenyl)disilene
- Tetrakis(2,6-dimethylphenyl)disilene
- Tetrakis(4-tert-butylphenyl)disilene
Uniqueness
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is unique due to the specific arrangement of its substituents, which provides a balance between steric protection and reactivity. This makes it more stable than some other disilenes while still being reactive enough for various chemical transformations.
属性
CAS 编号 |
110698-82-3 |
|---|---|
分子式 |
C48H68Si2 |
分子量 |
701.2 g/mol |
IUPAC 名称 |
bis(4-tert-butyl-2,6-dimethylphenyl)silylidene-bis(4-tert-butyl-2,6-dimethylphenyl)silane |
InChI |
InChI=1S/C48H68Si2/c1-29-21-37(45(9,10)11)22-30(2)41(29)49(42-31(3)23-38(24-32(42)4)46(12,13)14)50(43-33(5)25-39(26-34(43)6)47(15,16)17)44-35(7)27-40(28-36(44)8)48(18,19)20/h21-28H,1-20H3 |
InChI 键 |
TWYVENCVODTAIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1[Si](=[Si](C2=C(C=C(C=C2C)C(C)(C)C)C)C3=C(C=C(C=C3C)C(C)(C)C)C)C4=C(C=C(C=C4C)C(C)(C)C)C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



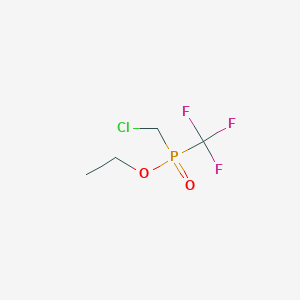
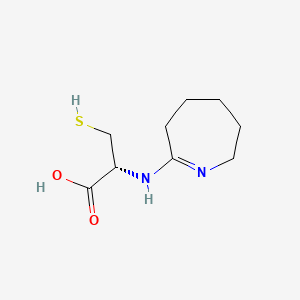
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
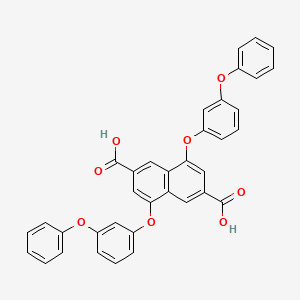
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)




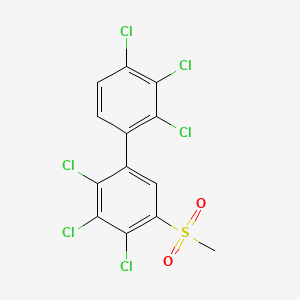
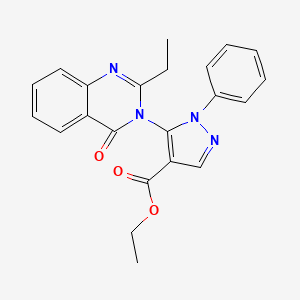
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
